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Compound of Interest

Compound Name: 2-(1,3,4-Oxadiazol-2-yl)pyridine

The molecule 2-(1,3,4-Oxadiazol-2-yl)pyridine, with CAS Registry Number 13428-22-3,
represents a fascinating conjunction of two "privileged" heterocyclic scaffolds: pyridine and
1,3,4-oxadiazole.[1] The pyridine ring is a cornerstone of numerous pharmaceuticals and
natural products, prized for its aromaticity, hydrogen bonding capability, and ability to act as a
ligand.[2] The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic
stability, favorable pharmacokinetic profile, and its role as a bioisostere for ester and amide
functionalities.[3][4]

The fusion of these two rings into a single molecule creates a planar, rigid structure with a
unique distribution of electron density and hydrogen bond acceptors. These features make 2-
(1,3,4-Oxadiazol-2-yl)pyridine and its derivatives prime candidates for interacting with
biological targets and for the development of novel functional materials. This guide will delve
into the core chemical properties, synthesis, reactivity, and applications that define its scientific
importance.

Core Physicochemical and Spectroscopic
Properties

A thorough understanding of a molecule begins with its fundamental properties. These
characteristics are crucial for its handling, characterization, and application in experimental
settings.

Physicochemical Data
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The key computed and physical properties of 2-(1,3,4-Oxadiazol-2-yl)pyridine are
summarized below. This data is essential for tasks ranging from calculating molar equivalents
in a reaction to predicting solubility and membrane permeability.

Property Value Reference

2-(pyridin-2-y1)-1,3,4-

IUPAC Name oxadiazole [1]
Molecular Formula C7HsNsO [1]
Molecular Weight 147.13 g/mol [1]
CAS Number 13428-22-3 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C)c;untg p 4 s
LogP (Computed) 0.3 [5]
Polar Surface Area 51.8 Az [1]

Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. The
expected data below is compiled from analyses of structurally similar compounds and serves
as a benchmark for experimental verification.[6][7][8]
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Technique Expected Chemical Shifts |/ Signals

0 ~8.8 ppm (doublet, 1H, Pyridine H-6), d ~8.5
ppm (singlet, 1H, Oxadiazole H-5), & ~8.1 ppm

1H NMR (triplet of doublets, 1H, Pyridine H-4),  ~7.9
ppm (doublet, 1H, Pyridine H-3), & ~7.5 ppm
(triplet, 1H, Pyridine H-5)

0 ~165 ppm (Oxadiazole C-2), d ~162 ppm
(Oxadiazole C-5), & ~150 ppm (Pyridine C-6), 6

13C NMR ~147 ppm (Pyridine C-2), & ~137 ppm (Pyridine
C-4), 0 ~126 ppm (Pyridine C-5), & ~123 ppm
(Pyridine C-3)

~3100 (Ar C-H stretch), ~1600 (C=N stretch),

FT-IR (cm™
( ) ~1580 (Ar C=C stretch), ~1250 (C-O-C stretch)

Mass Spec (ESI-MS) m/z: 148.05 [M+H]*

Synthesis and Purification

The construction of the 1,3,4-oxadiazole ring is a well-established transformation in organic
chemistry. The most common and efficient pathway involves the cyclodehydration of N,N'-
diacylhydrazines or the oxidative cyclization of acylhydrazones.[4][7] For 2-(1,3,4-Oxadiazol-2-
yl)pyridine, the synthesis typically starts from readily available pyridine-2-carboxylic acid
derivatives.

Synthetic Workflow

The logical and field-proven approach begins with the conversion of pyridine-2-carboxylic acid
to its corresponding hydrazide, picolinohydrazide. This intermediate is then reacted with an
orthoester, such as triethyl orthoformate, which serves as the source for the final carbon atom
of the oxadiazole ring, followed by acid-catalyzed cyclization.

Pyridine-2-carboxylic Acid [éggﬁm?gﬂ)]A(Melhyl Picolinate mg;ﬁﬁ_’::og;%s) Picolinohydrazide C)(/;Iociglg)esns:y)on —— 2-(1,3,4-Oxadiazol-2-yl)pyridine
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Caption: Synthetic pathway for 2-(1,3,4-Oxadiazol-2-yl)pyridine.

Detailed Experimental Protocol: Synthesis

Expertise-Driven Rationale: This protocol employs phosphorus oxychloride (POCIs) as a
powerful dehydrating agent, a standard and effective method for cyclizing diacylhydrazine
precursors to form the stable 1,3,4-oxadiazole ring.[4][9] The choice of refluxing conditions
ensures the reaction proceeds to completion.

o Preparation of Picolinohydrazide (Isoniazid analog):
o To a solution of methyl picolinate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

o Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography
(TLC).

o Upon completion, cool the reaction mixture to room temperature and then in an ice bath to
precipitate the product.

o Filter the solid, wash with cold ethanol, and dry under vacuum to yield picolinohydrazide
as a white solid.

e Cyclization to form 2-(1,3,4-Oxadiazol-2-yl)pyridine:

o In a round-bottom flask, combine picolinohydrazide (1.0 eq) and triethyl orthoformate (3.0
eq).

o Heat the mixture to reflux for 8-12 hours. The excess orthoester also serves as the
solvent.

o Monitor the reaction by TLC until the starting hydrazide is consumed.

o Cool the reaction mixture and remove the excess triethyl orthoformate under reduced
pressure.

o The crude residue can be purified by column chromatography on silica gel (using a
gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like
ethanol to yield the pure product.
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Chemical Reactivity and Coordination Chemistry

The reactivity of 2-(1,3,4-Oxadiazol-2-yl)pyridine is governed by the electronic properties of
its constituent rings.

¢ Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom is basic (pKa of pyridine is
~5.2) and readily participates in protonation, alkylation, and, most importantly, coordination to
metal centers.

» Oxadiazole Ring: This ring is electron-deficient and generally stable to many reaction
conditions. The two nitrogen atoms within the ring are weakly basic and can also act as
coordination sites.

» Bidentate Ligation: The key feature driving its use in materials science is its ability to act as a
bidentate 'N,N' chelating ligand. It coordinates to a metal center through the pyridine nitrogen
and the adjacent nitrogen atom (N3) of the oxadiazole ring, forming a stable five-membered
chelate ring. This predictable coordination mode is fundamental to constructing well-defined
metal-organic frameworks (MOFs) and coordination polymers.

Caption: Bidentate coordination of the ligand to a metal center.

Applications in Drug Development and Beyond

The 2-(pyridin-2-yl)-1,3,4-oxadiazole scaffold is a recurring motif in modern medicinal chemistry
due to its broad spectrum of biological activities. Its rigid structure allows it to present key
pharmacophoric features in a well-defined spatial orientation, enhancing binding affinity to
target proteins.

Antimicrobial and Anticancer Potential

» Antibacterial and Antifungal Activity: Numerous studies have demonstrated that incorporating
the pyridine-oxadiazole core into larger molecules results in significant antimicrobial
properties.[2][10] These compounds have shown efficacy against both Gram-positive and
Gram-negative bacteria, as well as various fungal strains.[2][11] The mechanism often
involves the inhibition of essential microbial enzymes.
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o Anticancer Activity: Derivatives of this scaffold have been investigated as potent anticancer
agents.[2][12] For instance, quinoline-oxadiazole hybrids have shown promising cytotoxic
activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer),
sometimes exceeding the potency of reference drugs like erlotinib.[12] The proposed
mechanisms include the inhibition of protein kinases like EGFR-tyrosine kinase.[12]

» Anti-tubercular Activity: The structural similarity of the core to parts of isoniazid, a frontline
anti-tubercular drug, has prompted extensive research. Several derivatives have shown
potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[13][14]

Materials Science

Beyond medicine, the strong ligating properties of 2-(1,3,4-Oxadiazol-2-yl)pyridine make it a
valuable building block in supramolecular chemistry and materials science. Its use in
conjugated polymers and coordination complexes can lead to materials with interesting
photoluminescent, electronic, or catalytic properties, with applications in technologies like
organic light-emitting diodes (OLEDS).[7]

Conclusion

2-(1,3,4-Oxadiazol-2-yl)pyridine is more than a simple heterocyclic compound; it is a highly
versatile and powerful scaffold. Its synthesis is straightforward, and its physicochemical
properties make it an attractive starting point for chemical modification. The combination of the
pyridine ring's coordinating ability and the oxadiazole's favorable biological profile ensures its
continued relevance. For researchers in drug discovery, it offers a proven template for
developing novel antimicrobial and anticancer agents. For materials scientists, it provides a
reliable bidentate ligand for constructing functional coordination complexes. A deep
understanding of its core chemical properties, as outlined in this guide, is the first step toward
unlocking its full potential in these exciting fields.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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